4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Pyrazole to Piperidine: The pyrazole ring is then attached to the piperidine ring via a nucleophilic substitution reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst.
Formation of the Carboxamide Group: Finally, the carboxamide group is formed through the reaction of the amine group on the piperidine ring with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-((1H-pyrazol-1-yl)methyl)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
4-((1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-((1H-pyrazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide imparts unique electronic and steric properties to the compound. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different aromatic rings.
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-15(16-11-14-3-1-10-21-14)18-8-4-13(5-9-18)12-19-7-2-6-17-19/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKDTGEPQTELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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